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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylaniline

Cat. No.: B178413

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Difluoro-2-methylaniline, a key intermediate in pharmaceutical and agrochemical research.
This document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for its structural characterization through Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3,4-Difluoro-2-methylaniline. It
is important to note that direct experimental data for this specific molecule is not widely
available in public spectral databases. Therefore, the presented data is a combination of
predicted values based on established spectroscopic principles and data from structurally
similar compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 3,4-Difluoro-2-methylaniline
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 m 1H Aromatic H
~6.6 - 6.8 m 1H Aromatic H
~3.6 (broad s) s 2H -NH:z
~2.1 S 3H -CHs

Table 2: Predicted 13C NMR Spectroscopic Data for 3,4-Difluoro-2-methylaniline

Chemical Shift (6, ppm) Assighment
~150 - 155 (dd) C-F

~145 - 150 (dd) C-F

~140 - 145 C-NH:z

~120 - 125 C-CHs

~115 - 120 (d) Aromatic CH
~110 - 115 (d) Aromatic CH
~15 -CHs

Note: 'd' denotes a doublet and 'dd’ denotes a doublet of doublets, arising from coupling with

fluorine atoms.

Table 3: Predicted IR Spectroscopic Data for 3,4-Difluoro-2-methylaniline
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Wavenumber (cm~?) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)

3300 - 3400 Medium, Sharp N-H stretch (symmetric)

2900 - 3000 Weak C-H stretch (aromatic and
methyl)

1600 - 1650 Strong N-H bend

1500 - 1550 Strong C=C stretch (aromatic)

1200 - 1300 Strong C-N stretch

1100 - 1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data for 3,4-Difluoro-2-methylaniline

m/z Relative Intensity (%) Assignment

143 100 [M]* (Molecular lon)
128 Moderate [M - CHs]*

115 Moderate [M-HCN - H]*

99 Low [M - CHs - F]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters may be varied to optimize signal acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of 3,4-Difluoro-2-methylaniline
(5-10 mg) is prepared in a deuterated solvent (e.g., CDCls, ~0.7 mL) and transferred to an
NMR tube.[1] *H and 3C NMR spectra are acquired on a 400 MHz or higher field NMR
spectrometer.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical
shift referencing (0O ppm).[1] For *H NMR, a sufficient number of scans are acquired to obtain a
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good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is used, and a
greater number of scans are typically required.[1]

Infrared (IR) Spectroscopy The IR spectrum can be obtained using a Fourier Transform
Infrared (FTIR) spectrometer.[2] For a liquid sample, a thin film can be prepared between two
salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used.[2] The spectrum is typically recorded in the range of 4000-400 cm~1 with a
resolution of 4 cm~1.[2] A background spectrum is recorded and subtracted from the sample
spectrum.[2]

Mass Spectrometry (MS) Mass spectral data is typically acquired using a mass spectrometer
with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for
sample introduction. A dilute solution of the sample is prepared in a volatile solvent (e.g.,
methanol or dichloromethane). The sample is injected into the GC, and the separated
components are introduced into the mass spectrometer. A standard El energy of 70 eV is used
for ionization. The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range
appropriate for the expected molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of 3,4-Difluoro-2-methylaniline.
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3,4-Difluoro-2-methylaniline Structure
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Caption: Chemical structure of 3,4-Difluoro-2-methylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoro-2-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178413#3-4-difluoro-2-methylaniline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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